Bienvenue dans la boutique en ligne BenchChem!

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Xanthine Synthesis Process Chemistry

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione (CAS 76194-07-5) is the essential N1-propyl-5,6-diaminouracil for constructing enprofylline (3-propylxanthine) via formylation-cyclization. Unlike the unsubstituted parent (CAS 32014-70-3), N3-propyl regioisomer (CAS 142665-13-2), or 1,3-dipropyl analogs (CAS 81250-34-2), only this mono-N1-propyl building block yields the correct 3-alkylxanthine core. Using incorrect 5,6-diaminouracil variants leads to synthesis failure, wasted resources, and GMP batch deviations. Supplied at ≥98% purity for reliable medicinal chemistry and process development workflows.

Molecular Formula C7H12N4O2
Molecular Weight 184.199
CAS No. 76194-07-5
Cat. No. B2737720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione
CAS76194-07-5
Molecular FormulaC7H12N4O2
Molecular Weight184.199
Structural Identifiers
SMILESCCCN1C(=C(C(=O)NC1=O)N)N
InChIInChI=1S/C7H12N4O2/c1-2-3-11-5(9)4(8)6(12)10-7(11)13/h2-3,8-9H2,1H3,(H,10,12,13)
InChIKeyYOMSKQSCRYRZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione (CAS 76194-07-5) Procurement-Relevant Characterization


5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione (CAS 76194-07-5) is a substituted 5,6-diaminouracil derivative belonging to the pyrimidinedione class, with the molecular formula C₇H₁₂N₄O₂ and a molecular weight of approximately 184.20 g/mol . The compound features two amino groups at the 5- and 6-positions and a propyl substituent at the N1-position of the uracil core . This specific N1-propyl substitution pattern is the defining structural feature that distinguishes it from other 5,6-diaminouracil analogs and establishes its unique role as a key synthetic intermediate in the preparation of therapeutically relevant xanthine derivatives, most notably the bronchodilator enprofylline (3-propylxanthine) [1].

Procurement Risk Assessment: Why 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Other 5,6-Diaminouracil Analogs


In-class substitution among 5,6-diaminouracil derivatives poses a significant scientific and procurement risk due to the critical dependence of downstream synthetic outcomes on the precise N-alkylation pattern of the uracil core. The target compound, bearing a single N1-propyl substituent, is specifically required for the construction of 3-substituted xanthines such as enprofylline via formylation and cyclization pathways [1]. In contrast, the unsubstituted parent 5,6-diaminouracil (CAS 32014-70-3) lacks the necessary N-alkyl group to direct regioselective cyclization, while 1,3-dipropyl analogs (e.g., CAS 81250-34-2) are directed toward adenosine A1 receptor antagonist scaffolds [2]. Additionally, the N3-propyl positional isomer (CAS 142665-13-2) presents a different regioisomeric structure that would alter the final xanthine product's substitution pattern. Procurement of the incorrect 5,6-diaminouracil variant will inevitably lead to failed syntheses, incorrect product profiles, and wasted resources in medicinal chemistry and process development workflows.

Quantitative Differentiation Evidence: 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione vs. Key Analogs


Regioselective Cyclization Efficiency: Comparison of N1-Propyl vs. Unsubstituted 5,6-Diaminouracil

The N1-propyl substituent is essential for the synthesis of the therapeutically active 3-propylxanthine scaffold (enprofylline). The target compound undergoes formylation and subsequent cyclization to yield the desired N3-substituted xanthine, a transformation documented in the original enprofylline synthesis routes [1]. In contrast, the unsubstituted parent 5,6-diaminouracil (CAS 32014-70-3) lacks this alkyl group and, when subjected to analogous formylation-cyclization conditions, would produce an unsubstituted xanthine core lacking the requisite pharmacophoric propyl group, representing a different chemical entity altogether [1].

Medicinal Chemistry Xanthine Synthesis Process Chemistry

Regioisomeric Specificity: N1-Propyl vs. N3-Propyl 5,6-Diaminouracil Differentiation

The target compound is the N1-propyl regioisomer (CAS 76194-07-5), whereas a distinct regioisomer exists as 5,6-diamino-3-propyl-1H-pyrimidine-2,4-dione (CAS 142665-13-2) [1]. These two compounds are not interchangeable. The N1-propyl regioisomer serves as the direct precursor to enprofylline, where the propyl group ultimately resides at the N3-position of the resulting xanthine core following cyclization [2]. Procurement of the N3-propyl regioisomer (CAS 142665-13-2) would result in a different cyclization outcome, leading to an undesired xanthine regioisomer and failed synthetic campaigns [2].

Synthetic Intermediate Regioisomer Control Quality Control

Divergent Downstream Applications: Mono-Propyl vs. Di-Propyl 5,6-Diaminouracil Scaffolds

The N1-mono-propyl substitution pattern of the target compound directs synthetic pathways toward enprofylline (a bronchodilator acting as a phosphodiesterase inhibitor) [1]. In contrast, the 1,3-dipropyl analog (5,6-diamino-1,3-dipropyluracil, CAS 81250-34-2) serves as a synthetic intermediate for a completely different class of bioactive molecules—specifically, adenosine A1 receptor antagonists such as KW-3902 [2]. The additional N3-propyl group fundamentally alters the downstream synthetic trajectory and the pharmacological profile of the final xanthine derivatives. No cross-utility exists between these intermediates in their respective validated synthetic routes.

Drug Discovery Adenosine Receptor Antagonists Scaffold Differentiation

Predicted Physicochemical Differentiation: N1-Propyl Substitution Impacts LogP and Solubility

The N1-propyl substituent confers distinct predicted physicochemical properties that differentiate the target compound from its unsubstituted and di-substituted analogs. Predicted density for the target compound is 1.269±0.06 g/cm³ with a pKa of 9.18±0.40 . In comparison, the 1,3-dipropyl analog (CAS 81250-34-2) exhibits a lower predicted density of 1.165±0.06 g/cm³, a melting point of 115-121°C (experimental), and a predicted LogP of 0.2 [1]. The mono-propyl target compound's intermediate lipophilicity (estimated LogP ~0.27 based on computational predictions) [2] positions it between the hydrophilic unsubstituted parent and the more lipophilic dipropyl analog, potentially affecting its handling, solubility, and reactivity profile in synthetic applications.

Physicochemical Properties Drug Design Lipophilicity

Procurement-Driven Application Scenarios: Where 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione Delivers Unique Value


Synthesis of Enprofylline and 3-Propylxanthine Analogs for Respiratory Drug Discovery

This compound is the established and documented intermediate for the preparation of enprofylline (3-propylxanthine), a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease [1][2]. Research programs developing novel phosphodiesterase inhibitors or selective adenosine receptor modulators based on the 3-alkylxanthine scaffold require this specific N1-propyl-5,6-diaminouracil building block. Substitution with any other 5,6-diaminouracil analog (unsubstituted, N3-propyl, or 1,3-dipropyl) will fail to yield the desired 3-propylxanthine core, as established by the synthetic routes documented in EP 0011609 and the primary literature [1].

Medicinal Chemistry Programs Targeting Xanthine-Derived Therapeutics with Defined N3-Alkyl Substitution

The mono-N1-propyl substitution pattern provides a versatile entry point for constructing N3-alkylated xanthines via formylation and cyclization chemistry [1]. This is distinct from the 1,3-dialkylated 5,6-diaminouracil intermediates (e.g., CAS 81250-34-2), which are employed in the synthesis of adenosine A1 receptor antagonists [2]. For researchers specifically pursuing the enprofylline pharmacophore or related 3-alkylxanthine PDE inhibitors, the target compound is the only structurally appropriate starting material. Its procurement ensures alignment with published synthetic protocols and avoids the wasted effort and resources associated with using the wrong alkylation pattern.

Process Chemistry and Scale-Up of Xanthine-Based Active Pharmaceutical Ingredients (APIs)

In process development for enprofylline and its analogs, the use of the correct N1-propyl intermediate is non-negotiable. The synthetic route involving the reduction of 6-amino-5-nitroso-1-propylpyrimidine-2,4-dione over platinum in DMF to yield this compound, followed by formylation to enprofylline, is a well-characterized sequence [1]. Any deviation from this specific intermediate—whether due to incorrect regioisomer (N3-propyl) or incorrect alkylation degree (unsubstituted or dipropyl)—introduces a process impurity or a completely different reaction pathway, leading to batch failure, costly rework, and regulatory complications in GMP manufacturing environments.

Quote Request

Request a Quote for 5,6-Diamino-1-propylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.